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Abstract

Oditrasertib (also known as SAR443820 and DNL788) is a potent, selective, and reversible
inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) that was developed for the treatment
of neuroinflammatory and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis
(ALS) and Multiple Sclerosis (MS). As a brain-penetrant small molecule, Oditrasertib was
designed to modulate the detrimental downstream effects of RIPK1 activation, including
inflammation and programmed cell death (necroptosis). Despite its promising preclinical profile,
clinical development was halted due to a lack of efficacy in Phase 2 trials.[1] This technical
guide provides a comprehensive overview of Oditrasertib's chemical properties, a plausible
synthesis pathway based on related patent literature, its mechanism of action within the RIPK1
signaling cascade, and a summary of its biological activity and clinical trial outcomes.

Chemical Structure and Properties

Oditrasertib is a complex heterocyclic molecule. Its structure is formally claimed in patent
WO02018213632A1, filed by Denali Therapeutics.[2]

e |[UPAC Name: 4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][3]
[4]oxazepine-9-carbonitrile

e Molecular Formula: C14H1s5F2N302
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e Molecular Weight: 295.28 g/mol
e CAS Number: 2252271-93-3

Table 1: Physicochemical Properties of Oditrasertib

Property Value Source

Molecular Formula C14H15F2N30:2 PubChem
Molecular Weight 295.28 g/mol PubChem
XLogP3 1.3 PubChem
Hydrogen Bond Donors 0 PubChem
Hydrogen Bond Acceptors 5 PubChem
Rotatable Bond Count 2 PubChem

Synthesis Pathway

The precise, step-by-step synthesis of Oditrasertib is proprietary information detailed within

patent WO2018213632A1.[2] A generalized, plausible synthetic route for molecules of this

class typically involves the construction of the core tricyclic pyrido-oxazepine system, followed

by acylation. The synthesis would likely culminate in the introduction of the difluoro-

dimethylpropanoyl group, a moiety often used in medicinal chemistry to enhance metabolic

stability and potency.

Below is a conceptual workflow for the synthesis of Oditrasertib.
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Caption: Conceptual Synthesis Workflow for Oditrasertib.

Signaling Pathway and Mechanism of Action

Oditrasertib functions as a potent inhibitor of RIPK1 kinase activity. RIPK1 is a critical
signaling node that regulates cellular responses to inflammatory stimuli, such as tumor necrosis
factor (TNF). Depending on the cellular context and post-translational modifications, RIPK1 can
initiate pro-survival signaling through NF-kB or trigger programmed cell death pathways,
including apoptosis and a regulated form of necrosis known as necroptosis.
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In neurodegenerative diseases, the overactivation of RIPK1 is believed to contribute to chronic
inflammation and neuronal death.[3] Oditrasertib binds to the ATP-binding pocket of the RIPK1
kinase domain, preventing its autophosphorylation and subsequent activation of downstream
effectors like RIPK3 and MLKL, which are essential for the execution of necroptosis.
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Caption: RIPK1 Signaling Pathway and Inhibition by Oditrasertib.
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Quantitative Data

Oditrasertib demonstrated high potency in preclinical assays. However, this did not translate

to clinical efficacy in Phase 2 trials.

Table 2: In Vitro Potency of Oditrasertib

Assay Cell Type ICs0 (NM) Source
RIPK1 Inhibition Human PBMCs 3.16 MedchemExpress|[2]
o iPSC-derived
RIPK1 Inhibition ) ) 1.6 MedchemExpress|[2]
Microglia
Table 3: Summary of Phase 2 Clinical Trial Outcomes
Trial . . Primary
. Disease Key Details ; Outcome Source
Identifier Endpoint
Failed to
N=174,
) Change in meet primary )
Randomized, ) Multiple
) serum endpoint; no )
) double-blind, ] o Sclerosis
NCT0563054  Multiple Neurofilamen  significant
] placebo- ] ] ] ] News Today,
7 (K2 Study) Sclerosis t Light Chain difference in )
controlled for [3] Fierce
(NfL) levels. NfL levels )
48 weeks.[3] Biotech[5]
) [3] compared to
placebo.[5][6]
Change in
Amyotrophic Randomized, ALS )
Failed to
HIMALAYA Lateral placebo- Functional ) Fierce
_ , meet primary ,
Study Sclerosis controlled Rating Scale- ] Biotech[5]
] endpoint.[5]
(ALS) study. Revised
(ALSFRS-R).
Experimental Protocols
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Detailed experimental protocols are proprietary. The following sections describe the general
methodologies based on publicly available information and standard practices in the field.

RIPK1 Kinase Inhibition Assay (Generalized Protocol)

A common method to determine the potency of a kinase inhibitor is a biochemical assay that
measures the phosphorylation of a substrate.

Prepare Assay Plate:
Add recombinant human RIPK1 enzyme,
a universal substrate (e.g., MBP),
and varying concentrations of Oditrasertib.

:

Initiate Reaction:
Add ATP (often radiolabeled, e.g., 33P-ATP)
to start the kinase reaction.

'

Incubate:
Allow reaction to proceed at a controlled
temperature (e.g., 30°C) for a set time (e.g., 60-120 min).

:

Stop Reaction & Measure:
Stop the reaction (e.g., by adding phosphoric acid).
Measure substrate phosphorylation.
(e.g., via scintillation counting or luminescence).

i

Data Analysis:
Plot phosphorylation signal vs. inhibitor concentration.
Calculate ICso value using a dose-response curve.

Click to download full resolution via product page

Caption: Generalized Workflow for a RIPK1 Kinase Inhibition Assay.

Phase 2 Clinical Trial Protocol (NCT05630547 - MS)
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o Study Design: A multicenter, randomized, double-blind, placebo-controlled study to evaluate
the efficacy and safety of Oditrasertib.[3][4]

o Participants: 174 adults (ages 18-60) with relapsing-remitting, secondary progressive, or
primary progressive MS.[3][7]

e Treatment Protocol:

o Double-Blind Period (48 weeks): Participants were randomly assigned to receive either
oral Oditrasertib tablets or a matching placebo.[4]

o Open-Label Extension (up to 96 weeks): Following the initial 48-week period, all
participants were eligible to receive Oditrasertib.[4]

e Primary Outcome Measure: The primary endpoint was the change in serum neurofilament
light chain (NfL) levels from baseline to week 48. NfL is a biomarker of neuro-axonal
damage.[3][5]

e Secondary Outcome Measures: Key secondary endpoints included measures of brain
lesions on MR, disability progression (EDSS), brain volume changes, motor function, and
safety/tolerability.[3][8]

Conclusion

Oditrasertib is a well-characterized, potent, and brain-penetrant inhibitor of RIPK1. Its
development was supported by a strong scientific rationale targeting the roles of RIPK1 in
inflammation and necroptosis in neurodegenerative diseases. While demonstrating high
potency in preclinical models, Oditrasertib ultimately failed to show clinical benefit in Phase 2
trials for both MS and ALS, leading to the discontinuation of its development.[1][5] The data and
methodologies presented in this guide offer valuable insights for researchers in the fields of
kinase inhibitor development and neuroinflammation, highlighting the persistent challenges of
translating preclinical potency into clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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